6-[2-(4-Methylphenyl)ethyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[2-(4-methylphenyl)ethyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 6-[2-(4-methylphenyl)ethyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
6-[2-(4-methylphenyl)ethyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[2-(4-methylphenyl)ethyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazoles, such as:
- 6-[2-(2-chlorophenoxy)ethyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-methyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Compared to these compounds, 6-[2-(4-methylphenyl)ethyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exhibit unique pharmacological properties due to the presence of the 4-methylphenyl and phenoxymethyl groups, which can influence its biological activity and interactions with molecular targets .
Properties
Molecular Formula |
C19H18N4OS |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-[2-(4-methylphenyl)ethyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4OS/c1-14-7-9-15(10-8-14)11-12-18-22-23-17(20-21-19(23)25-18)13-24-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3 |
InChI Key |
TYCHBHPHEREOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)COC4=CC=CC=C4 |
Origin of Product |
United States |
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